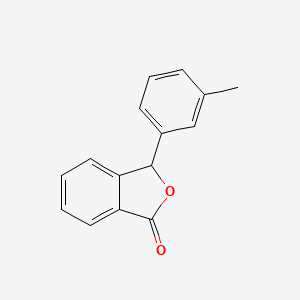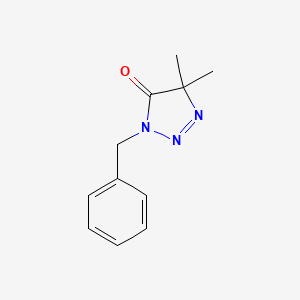
1-benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzyl azide with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base such as sodium ethoxide can yield the desired triazole compound. The reaction typically requires heating and may be carried out in a solvent like ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of safer and more cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions: 1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The benzyl group or other substituents on the triazole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole oxide, while substitution could introduce new functional groups onto the triazole ring.
科学的研究の応用
1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its biological activity.
類似化合物との比較
1-Benzyl-1H-1,2,3-triazole: Lacks the 4,4-dimethyl substitution, which can affect its chemical and biological properties.
4,4-Dimethyl-1H-1,2,3-triazole: Lacks the benzyl group, leading to different reactivity and applications.
1-Benzyl-4-methyl-1H-1,2,3-triazole: Has only one methyl group, which may alter its steric and electronic characteristics.
Uniqueness: 1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one is unique due to the presence of both the benzyl and 4,4-dimethyl groups. These substituents can significantly influence its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88986-14-5 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.24 g/mol |
IUPAC名 |
3-benzyl-5,5-dimethyltriazol-4-one |
InChI |
InChI=1S/C11H13N3O/c1-11(2)10(15)14(13-12-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChIキー |
NFDRVRBAOFZLKH-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(N=N1)CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
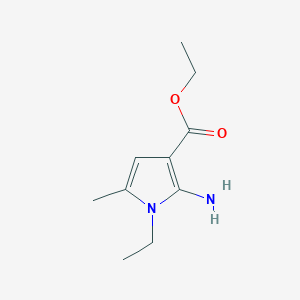
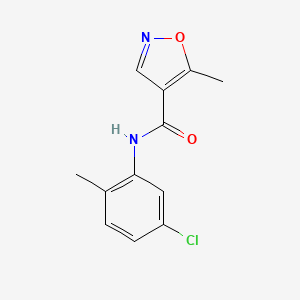
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
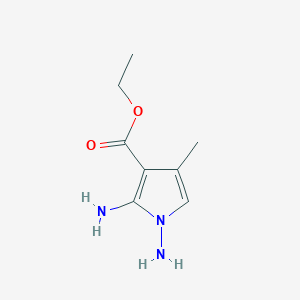
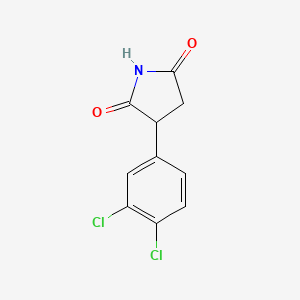
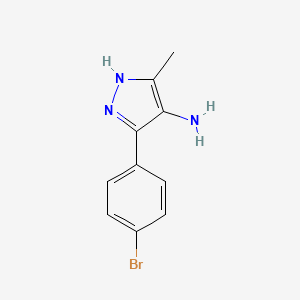
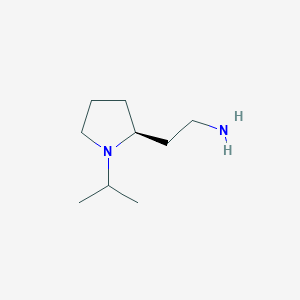
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
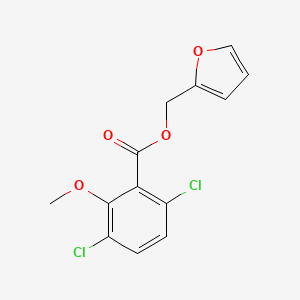
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)

